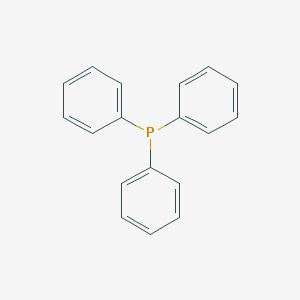

Triphenylphosphine

Description

Properties

IUPAC Name |

triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQSEWOXXDEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15P, Array, (C6H5)3P | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triphenylphosphine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triphenylphosphine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6399-81-1 (hydrobromide) | |

| Record name | Triphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026251 | |

| Record name | Triphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyl phosphine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Odorless solid; Triboluminescent (emits light when fractured); [Merck Index] White odorless solid; [ICSC] White crystalline solid; [MSDSonline], ODOURLESS WHITE CRYSTALS. | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 680 °F at 760 mmHg (NTP, 1992), MORE THAN 360 °C, 377 °C | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

356 °F (NTP, 1992), 180 °C OC., 182 °C c.c. | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER, SOL IN CARBON TETRACHLORIDE, Solubility in water, mg/l at 25 °C: 0.09 (very poor) | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.194 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.075 @ 80 °C/4 °C, 1.1 g/cm³ | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 50 °C: 0.017 | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MONOCLINIC PLATELETS OR PRISMS FROM ETHER, WHITE CRYSTALLINE SOLID | |

CAS No. |

603-35-0 | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26D26OA393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

176 °F (NTP, 1992), 80.5 °C, 80 °C | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Triphenylphosphine (C₁₈H₁₅P)

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C₆H₅)₃, often abbreviated as PPh₃.[1] It is a versatile and widely utilized reagent in both academic and industrial settings, valued for its nucleophilicity and mild reducing properties.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its relevance in organic synthesis and drug development.

Chemical Formula, Structure, and Properties

This compound is a crystalline solid at room temperature, composed of a central phosphorus atom bonded to three phenyl groups.[3] The molecule adopts a pyramidal structure with the phenyl groups arranged in a propeller-like fashion.[1][4] The central phosphorus atom is sp³ hybridized, with one hybrid orbital occupied by a lone pair of electrons, which is the source of its nucleophilicity.[3]

1.1. Physical and Chemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₁₈H₁₅P | [1][2] |

| Molar Mass | 262.29 g·mol⁻¹ | [1][5] |

| Appearance | White crystalline solid | [1][2][5] |

| Melting Point | 80 °C (353 K) | [1][3] |

| Boiling Point | 377 °C (650 K) | [1][3] |

| Density | 1.1 - 1.194 g·cm⁻³ | [1][2] |

| Solubility in Water | Insoluble | [1][3] |

| Solubility | Soluble in non-polar organic solvents (e.g., benzene, diethyl ether, THF, dichloromethane) | [1][2][4] |

| pKa of conjugate acid | 2.73 (aqueous scale) | [1] |

| Dipole Moment | 1.4 - 1.44 D | [1][4] |

1.2. Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound and its reaction products.

| Spectroscopic Data | Characteristic Features | References |

| ³¹P NMR (Proton Decoupled) | Chemical shift (δ) ≈ -5 to -6 ppm (relative to H₃PO₄). The exact shift is solvent-dependent. | [6] |

| ¹H NMR | Complex multiplet in the aromatic region (approx. δ 7.2-7.4 ppm) due to the phenyl protons. | |

| ¹³C NMR | Multiple signals in the aromatic region (approx. δ 128-138 ppm). | |

| Infrared (IR) Spectroscopy | P-Ph stretch: ~1090 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, C=C stretch (aromatic): ~1581, 1475, 1435 cm⁻¹, C-H wagging (monosubstituted benzene): ~742, 692 cm⁻¹ | [7][8] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 262. Key fragments often correspond to the loss of phenyl groups. | [9] |

Synthesis of this compound

This compound can be synthesized via several routes, with the choice of method depending on the scale and available starting materials.

2.1. Laboratory Scale Synthesis

In a laboratory setting, this compound is commonly prepared by the reaction of phosphorus trichloride (B1173362) (PCl₃) with a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium.[1][10]

-

Reaction: 3 C₆H₅MgBr + PCl₃ → P(C₆H₅)₃ + 3 MgBrCl

2.2. Industrial Scale Synthesis

The industrial synthesis typically involves the reaction of phosphorus trichloride, chlorobenzene, and sodium metal at elevated temperatures.[1][2][10]

-

Reaction: PCl₃ + 3 C₆H₅Cl + 6 Na → P(C₆H₅)₃ + 6 NaCl

Key Reactions and Applications in Drug Development

This compound's utility in organic synthesis is extensive. It functions as a potent nucleophile and a mild reducing agent, driving reactions often by the formation of the thermodynamically stable this compound oxide (Ph₃P=O) as a byproduct.[5] This byproduct can sometimes be challenging to separate from the desired product, often requiring chromatographic purification.[5][11]

3.1. The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing the conversion of aldehydes and ketones into alkenes.[4][12] This reaction is invaluable in drug development for constructing carbon-carbon double bonds with high regioselectivity. The process begins with the formation of a phosphonium (B103445) salt from this compound and an alkyl halide, which is then deprotonated by a strong base to form a phosphorus ylide.[12][13]

Caption: The Wittig Reaction Workflow.

3.2. The Staudinger Reaction (Reduction)

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines.[2][14] This two-step process is crucial in medicinal chemistry for introducing amine functionalities, which are common in pharmaceutical compounds. This compound reacts with the organic azide (B81097) to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and this compound oxide.[14]

Caption: The Staudinger Reaction Pathway.

3.3. The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other functional groups.[3][15] The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it highly valuable in the synthesis of chiral drugs and natural products.[3][16] this compound and an azodicarboxylate (like DEAD or DIAD) activate the alcohol, allowing it to be displaced by a suitable nucleophile.[16]

Caption: The Mitsunobu Reaction Mechanism.

3.4. Ligand in Homogeneous Catalysis

This compound serves as a critical L-type ligand in numerous transition metal-catalyzed reactions.[3] It stabilizes metal centers and influences the catalyst's activity and selectivity through its steric and electronic properties.[12] A prominent example is its use in Wilkinson's catalyst ([RhCl(PPh₃)₃]), which is employed for the hydrogenation of alkenes.[12] It is also used in other important transformations such as hydroformylation, Suzuki coupling, and Heck reactions.[1][2]

Experimental Protocols

The following are representative, detailed protocols for key reactions involving this compound.

4.1. Protocol 1: Wittig Reaction - Synthesis of Ethyl 4-nitrocinnamate

This protocol describes a greener, one-pot Wittig reaction.[4]

-

Materials: 4-nitrobenzaldehyde (B150856) (3.3 mmol), this compound (5.0 mmol), ethyl bromoacetate (B1195939) (6.6 mmol), saturated aqueous sodium bicarbonate (10 mL), ethyl acetate (B1210297), brine, calcium chloride.

-

Procedure:

-

To a round-bottom flask, add 4-nitrobenzaldehyde, this compound, and a magnetic stir bar.

-

Add 10 mL of saturated aqueous sodium bicarbonate solution.

-

Add ethyl bromoacetate to the mixture via syringe.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 35-40 minutes.

-

After reflux, cool the reaction flask to room temperature.

-

Transfer the contents to a separatory funnel. Rinse the flask with 10 mL of ethyl acetate and add it to the separatory funnel to dissolve any remaining solids.

-

Perform a liquid-liquid extraction. Separate the layers. Extract the aqueous layer three more times with 5 mL of ethyl acetate each time.

-

Combine all organic layers and wash with 15 mL of brine.

-

Dry the organic layer over anhydrous calcium chloride, then filter to remove the drying agent.

-

Evaporate the solvent under a gentle stream of air or using a rotary evaporator.

-

Recrystallize the crude solid product from a 95% ethanol/water mixture to obtain the pure alkene.

-

4.2. Protocol 2: Staudinger Reduction of an Organic Azide

This protocol is a general procedure for the reduction of an azide to its corresponding amine, which is then protected.[10]

-

Materials: Organic azide (1.0 eq), this compound (2.0 eq), tetrahydrofuran (B95107) (THF), water (10.0 eq), di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2.0 eq).

-

Procedure:

-

Dissolve the organic azide (e.g., 2.31 mmol) in THF (20 mL) in a round-bottom flask.

-

Add this compound and water at room temperature.

-

Heat the reaction mixture to 65 °C and stir for approximately 6 hours, monitoring by TLC until the starting azide is consumed.

-

Cool the mixture to room temperature.

-

Add di-tert-butyl dicarbonate to protect the newly formed amine. Stir for 1 hour at room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to yield the pure Boc-protected amine.

-

4.3. Protocol 3: Mitsunobu Esterification

This is a typical protocol for the esterification of an alcohol with inversion of stereochemistry.[16]

-

Materials: Alcohol (1.0 eq), carboxylic acid (1.0-1.5 eq), this compound (1.0-1.5 eq), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0-1.5 eq), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, argon-purged flask, dissolve the alcohol, carboxylic acid, and this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD (or DIAD) in THF dropwise to the stirred mixture. A color change and/or precipitate may be observed.

-

Allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates completion.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to separate the desired ester from the this compound oxide and hydrazine byproducts.

-

Safety and Handling

This compound is considered an irritant upon acute exposure.[5] For chronic exposure, it poses neurological risks.[5] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety goggles) should be worn.[17][18] It is incompatible with strong oxidizing agents and strong acids.[5][18] this compound undergoes slow oxidation in air to form this compound oxide; therefore, it should be stored in a tightly sealed container in a cool, dry place.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Staudinger Reaction [organic-chemistry.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. "An Infrared Investigation of this compound, this compound Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 8. rsc.org [rsc.org]

- 9. Phosphine, triphenyl- [webbook.nist.gov]

- 10. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 11. US5527966A - Preparation of this compound - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. ionicviper.org [ionicviper.org]

- 18. researchgate.net [researchgate.net]

Navigating the Regulatory and Technical Landscape of Triphenylphosphine (CAS No. 603-35-0)

A Comprehensive Guide for Researchers and Drug Development Professionals

Triphenylphosphine (TPP), a synthetic organophosphorus compound with the CAS Number 603-35-0, is a cornerstone reagent in organic synthesis, finding extensive application in the pharmaceutical and chemical industries. Its utility in pivotal reactions such as the Wittig, Mitsunobu, and Staudinger reactions makes a thorough understanding of its properties and regulatory status essential for scientists and developers. This technical guide provides an in-depth overview of this compound's registration details, physicochemical properties, toxicological profile, and key experimental protocols.

Regulatory and Registration Details

This compound is subject to regulation under major chemical control laws globally. In the European Union, it is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation with the registration number 01-2119475464-32.[1][2][3] In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory, indicating it is approved for commerce.[4][5]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[6] It is largely stable in air but can slowly oxidize to form this compound oxide.[7] Its low polarity renders it insoluble in water but soluble in many non-polar organic solvents like benzene (B151609) and diethyl ether.[7]

| Property | Value | Reference |

| Molecular Formula | C18H15P | [8] |

| Molecular Weight | 262.29 g/mol | [9] |

| Melting Point | 79-81 °C | [6][10] |

| Boiling Point | 377 °C | [10] |

| Density | 1.194 g/cm³ at 25 °C | [11] |

| Water Solubility | 0.09 mg/L to 0.165 mg/L at 22-25 °C | [11][12] |

| log Kow (Octanol-Water Partition Coefficient) | 5.69 | [11][12] |

| Vapor Pressure | 1.4 x 10⁻⁵ hPa at 25 °C | [11][12] |

| Flash Point | 180-182 °C | [13] |

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies, providing critical data for risk assessment.

Acute Toxicity

The acute toxicity of this compound varies depending on the route of exposure and the animal species. It is considered to have low to moderate acute toxicity following oral exposure.[14]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 700 mg/kg bw (in olive oil) | [14] |

| LD50 | Rat | Oral | > 6400 mg/kg bw (in aqueous suspension) | [14] |

| LD50 | Mouse | Oral | 1000 mg/kg bw (in olive oil) | [14] |

| LD50 | Rat | Dermal | > 2500 mg/kg bw | [11] |

| LD50 | Rabbit | Dermal | > 4000 mg/kg bw | [11] |

| LC50 | Rat | Inhalation | 12,500 mg/m³ (4 hours) | [11][14] |

Repeated Dose Toxicity

A 90-day repeated dose oral toxicity study in rats, following OECD Guideline 408, established a No-Observed-Adverse-Effect Level (NOAEL).

| Study Duration | Species | Route | NOAEL | Reference |

| 90 days | Rat | Oral (gavage) | 6 mg/kg bw/day | [11] |

Other Toxicological Endpoints

-

Skin Irritation: An occlusive exposure of a 50% suspension in ethanol (B145695) for 20 hours was very slightly irritating to the skin of rabbits.

-

Eye Irritation: A 10% solution in olive oil induced very slight eye irritation in rabbits, while 50 mg of the solid substance was irritating.

-

Skin Sensitization: this compound was found to be a skin sensitizer (B1316253) in guinea pigs.

-

Mutagenicity: Overall, this compound showed no mutagenic activity in in-vitro tests and no clastogenic activity in in-vitro or in-vivo assays.[11][12]

-

Carcinogenicity: There is no available data on the carcinogenic potential of this compound.[11][12]

-

Reproductive/Developmental Toxicity: No adverse developmental effects were observed in a study on Wistar rats. The NOAEL for maternal toxicity was 30 mg/kg bw/day, and for developmental toxicity, it was 90 mg/kg bw/day (the highest dose tested).[12]

Ecotoxicological Profile

| Endpoint | Result | Reference |

| Biodegradation | Not readily biodegradable (<20% in 28 days, OECD 301F) | [11][12] |

| Bioaccumulation Potential | High (Calculated BCF: 4801) | [11][12] |

| Aquatic Toxicity | Effect values for fish, invertebrates, and algae are above the water solubility. | [11][12] |

Key Synthetic Reactions and Workflows

This compound is a versatile reagent in several name reactions critical to organic synthesis. The mechanisms of these reactions illustrate the logical flow of chemical transformations.

Caption: Workflow for the Wittig Reaction.

Caption: Signaling pathway of the Mitsunobu Reaction.

Caption: Logical relationship in the Staudinger Reaction.

Experimental Protocols

Detailed experimental protocols for toxicological studies are guided by internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401 - now obsolete, but relevant for historical data)

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals, with one dose per group.[15] Observations of effects and mortality are made.[15]

-

Test Animals: Healthy young adult rodents are typically used. Animals are fasted prior to dosing (e.g., overnight for rats).[15]

-

Dose Administration: The substance is administered in a single dose or in smaller fractions over a period not exceeding 24 hours.[15] A suitable vehicle may be used if the substance cannot be administered directly.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD50 (median lethal dose) is determined, which is the statistically derived single dose expected to cause death in 50% of the animals.[15] A gross necropsy of all animals is performed.[15]

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: The test substance is applied to the skin in graduated doses to several groups of animals.[16] Effects and mortality are subsequently observed.[16]

-

Test Animals: Rodents (like rats) or rabbits are commonly used.[17] The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[18]

-

Dose Administration: The test substance is applied uniformly over an area of not less than 10% of the total body surface area.[17] The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[16][17][18]

-

Observations: Animals are observed for at least 14 days for signs of toxicity and mortality.[16][17] Body weights are recorded weekly.[17]

-

Endpoint: The LD50 is calculated, and a gross necropsy is performed on all animals at the end of the study.[16][17]

Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)

-

Principle: The test substance is orally administered daily to several groups of experimental animals at different dose levels for 90 days.[19][20][21][22]

-

Test Animals: Rats are the preferred rodent species.[20][22] At least 10 males and 10 females are used per group.[20][22]

-

Dose Administration: The substance is administered daily by gavage or mixed in the diet or drinking water.[20][22] At least three dose levels and a control group are used.[20]

-

Observations: Daily clinical observations are made.[20] Body weight and food/water consumption are measured weekly.[19][22] At the end of the 90-day period, hematology, clinical biochemistry, and ophthalmological examinations are conducted.[20]

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. A complete necropsy and histopathological examination of organs and tissues are performed.[20]

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. leap.epa.ie [leap.epa.ie]

- 3. moellerchemie.com [moellerchemie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 7. Staudinger_reaction [chemeurope.com]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. Staudinger Reaction [organic-chemistry.org]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. scribd.com [scribd.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 19. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 20. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 21. laboratuar.com [laboratuar.com]

- 22. oecd.org [oecd.org]

An In-depth Technical Guide to the Physical Properties of Triphenylphosphine

This guide provides a comprehensive overview of the key physical properties of triphenylphosphine (PPh₃), a common organophosphorus compound widely utilized in organic and organometallic synthesis. The information is intended for researchers, scientists, and drug development professionals who employ this compound in their work.

Core Physical Properties

This compound is a white, crystalline solid at room temperature.[1] It is relatively stable in air, though it can slowly oxidize to this compound oxide.[2] Key physical constants are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅P | [3] |

| Molar Mass | 262.29 g/mol | [3] |

| Melting Point | 79-83 °C (174-181 °F; 352-356 K) | [4][5][6][7] |

| Boiling Point | 377 °C (711 °F; 650 K) | [2][3] |

| Density | 1.194 g/cm³ (at 20 °C) | [3] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in various chemical reactions and formulations. This compound's solubility is dictated by its molecular structure, which consists of three nonpolar phenyl groups attached to a central phosphorus atom. This configuration renders the molecule largely nonpolar.[8]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Insoluble | [2][9] |

| Diethyl Ether | Soluble | [2][8] |

| Benzene | Soluble | [2][8][9] |

| Toluene | Soluble | [4][8] |

| Chloroform | Soluble | [3][4][8] |

| Acetone | Soluble | [7][9] |

| Carbon Tetrachloride | Soluble | [3][7][9] |

| Ethanol | Slightly Soluble | [3][9] |

| Isopropanol | Slightly Soluble | [2] |

| Glacial Acetic Acid | Soluble | [3] |

| Tetrahydrofuran (THF) | Soluble | [3] |

The general principle of "like dissolves like" is an excellent guide for predicting the solubility of this compound.[8] Its nonpolar character leads to high solubility in nonpolar organic solvents, while its insolubility in polar solvents like water is pronounced.[1][2][8] The solubility in organic solvents generally increases with temperature.[8]

Experimental Protocols

The following sections detail standardized methods for determining the melting point and solubility of organic compounds like this compound.

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[10][11][12]

Objective: To determine the melting point range of a solid compound.

Materials and Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[13]

-

Sample of this compound (finely powdered)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean watch glass. Use a spatula to finely powder the sample.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the closed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate.[13]

-

Accurate Determination:

-

Set the starting temperature of the apparatus to about 10-15°C below the expected melting point of this compound (approximately 80°C).

-

Once the starting temperature is reached and stable, insert the capillary tube.

-

Set the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[13]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has melted into a clear liquid (the final melting point).

-

The recorded melting point should be reported as a range (e.g., 79-81°C).

-

-

Repeatability: For accuracy, the determination should be repeated at least twice, and the results should be consistent.

This protocol outlines a general procedure for assessing the solubility of a compound in various solvents.

Objective: To determine the qualitative solubility of this compound in a range of solvents.

Materials and Apparatus:

-

Small test tubes and a test tube rack

-

Spatula

-

Graduated pipettes or droppers

-

Samples of this compound

-

A selection of solvents (e.g., water, ethanol, toluene, diethyl ether)

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: For each solvent to be tested, label a clean, dry test tube.

-

Addition of Solute: Add a small, measured amount of this compound (e.g., 20-30 mg) to each labeled test tube.

-

Addition of Solvent: Add a small volume of the corresponding solvent (e.g., 1 mL) to each test tube.[14][15]

-

Mixing: Vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[16]

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, and the resulting solution is clear.

-

Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Data Recording: Record the observations for each solvent. For more quantitative results, the amount of solute that can be dissolved in a specific volume of solvent can be systematically determined.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound as detailed in the experimental protocols.

Caption: Workflow for Determining the Physical Properties of this compound.

References

- 1. This compound: Structure, Properties, Preparation & Uses [vedantu.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. 603-35-0 | this compound, 99% | TPP [aspirasci.com]

- 6. This compound | CAS#:603-35-0 | Chemsrc [chemsrc.com]

- 7. pmcorganometallix.com [pmcorganometallix.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 603-35-0 [chemicalbook.com]

- 10. thinksrs.com [thinksrs.com]

- 11. mt.com [mt.com]

- 12. westlab.com [westlab.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.ws [chem.ws]

An In-depth Technical Guide to the Nucleophilicity and Reducing Character of Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine (PPh₃) is a cornerstone reagent in modern organic synthesis, prized for its multifaceted reactivity. This organophosphorus compound, comprising a central phosphorus atom bonded to three phenyl groups, exhibits a rich chemical behavior dominated by two principal characteristics: its potent nucleophilicity and its utility as a mild reducing agent.[1][2] These properties are not mutually exclusive; in fact, they are often intertwined in the mechanisms of some of the most pivotal name reactions in organic chemistry. The lone pair of electrons on the phosphorus atom makes PPh₃ a strong Lewis base and a powerful nucleophile, while the thermodynamic driving force of forming the exceptionally stable P=O bond in this compound oxide (TPPO) underpins its reducing capabilities.[1][3] This guide provides a detailed exploration of these dual roles, complete with quantitative data, experimental protocols, and mechanistic diagrams to support its application in research and development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅P | [4] |

| Molar Mass | 262.292 g·mol⁻¹ | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 80 °C (176 °F; 353 K) | [4] |

| Boiling Point | 377 °C (711 °F; 650 K) | [4] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like benzene (B151609) and diethyl ether. | [4][5] |

| pKa (conjugate acid) | 2.73 (aqueous scale) | [4] |

| Structure | Pyramidal | [4] |

The Nucleophilic Character of this compound

The nucleophilicity of this compound is derived from the lone pair of electrons on the central phosphorus atom, which is readily available for donation to electrophilic centers.[1] This reactivity is fundamental to several indispensable synthetic transformations. PPh₃ readily attacks electrophiles such as alkyl halides in a process known as quaternization, forming stable phosphonium (B103445) salts.[1][4] This reaction is particularly rapid for benzylic and allylic halides and is the foundational step for the Wittig reaction.[4]

Key Reactions Driven by Nucleophilicity:

-

The Wittig Reaction: Converts aldehydes and ketones into alkenes. The reaction begins with the Sₙ2 attack of PPh₃ on an alkyl halide to form a phosphonium salt, which is then deprotonated by a strong base to yield a phosphorus ylide. This ylide acts as the key nucleophile that attacks the carbonyl carbon.[6][7]

-

The Mitsunobu Reaction: Facilitates the conversion of primary and secondary alcohols into esters, ethers, or other functional groups with inversion of stereochemistry.[7][8] PPh₃, in combination with an azodicarboxylate like DEAD or DIAD, activates the alcohol, making it susceptible to attack by a suitable nucleophile.[9]

-

The Appel Reaction: Transforms alcohols into alkyl halides using PPh₃ and a carbon tetrahalide (e.g., CCl₄ or CBr₄). The reaction is initiated by the nucleophilic attack of PPh₃ on the carbon tetrahalide.[1][4]

Mechanistic Pathway: The Wittig Reaction

The Wittig reaction is a powerful tool for C=C bond formation. Its mechanism highlights the initial nucleophilic attack of PPh₃ to generate the key ylide intermediate.

Caption: Workflow for the Wittig reaction, from phosphonium salt formation to the final alkene product.

Mechanistic Pathway: The Mitsunobu Reaction

In the Mitsunobu reaction, PPh₃ initiates the process by attacking the azodicarboxylate, leading to an intermediate that activates the alcohol.

Caption: The signaling pathway of the Mitsunobu reaction, leading to nucleophilic substitution on an alcohol.

The Reducing Character of this compound

This compound functions as an effective reducing agent, particularly for oxygen-containing functional groups. This reactivity is overwhelmingly driven by the formation of this compound oxide (TPPO), which possesses a very strong and thermodynamically stable phosphorus-oxygen double bond (P=O).[3][7] The formation of this stable byproduct makes many reduction processes energetically favorable.[3] PPh₃ is considered a mild reducing agent, valued for its selectivity in complex molecular settings.[2] It is frequently used to reduce organic azides, peroxides, and ozonides, and to deoxygenate epoxides and N-oxides.[5][10]

Key Reactions Driven by Reducing Character:

-

The Staudinger Reaction (or Reduction): A mild and efficient method for the reduction of organic azides to primary amines.[11][12] The reaction proceeds through an iminophosphorane (aza-ylide) intermediate, which is then hydrolyzed to yield the amine and TPPO.[12][13] This reaction is highly chemoselective and widely used in peptide synthesis and bioconjugation.[10]

-

Ozonolysis Workup: In the reductive workup of an ozonolysis reaction, PPh₃ is commonly used to reduce the intermediate ozonide, yielding aldehydes or ketones without over-oxidation.

-

Deoxygenation: PPh₃ can deoxygenate various substrates, including sulfoxides to sulfides and aromatic N-oxides to the corresponding aromatic amines.[5]

Mechanistic Pathway: The Staudinger Reaction

The Staudinger reaction provides a reliable method for converting azides to amines, driven by the formation of TPPO.

Caption: Logical workflow of the Staudinger reaction for the reduction of an organic azide to a primary amine.

Summary of this compound in Key Name Reactions

| Reaction | Role of PPh₃ | Key Intermediate(s) | Driving Force / Byproduct |

| Wittig | Nucleophile | Phosphonium Ylide, Oxaphosphetane | Formation of TPPO |

| Mitsunobu | Nucleophile / Activator | Betaine, Oxyphosphonium Salt | Formation of TPPO |

| Appel | Nucleophile / Halogen Abstractor | Phosphonium Halide | Formation of TPPO |

| Staudinger | Nucleophile / Reducing Agent | Phosphazide, Iminophosphorane | Formation of TPPO |

Experimental Protocols

Detailed methodologies for key reactions are provided below. Note that these are generalized protocols and may require optimization for specific substrates.

Experimental Protocol: The Wittig Reaction (One-Pot Aqueous Procedure)

This protocol describes a greener, one-pot synthesis of an alkene from an aldehyde.[14][15]

-

Reagent Preparation: To a suitable reaction vessel equipped with a magnetic stir bar, add this compound (1.4 mmol, 1.4 equiv.) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the resulting suspension for 1 minute.[14]

-

Reaction Initiation: To the stirred suspension, add the alkyl halide (e.g., ethyl bromoacetate, 1.6 mmol, 1.6 equiv.) followed by the aldehyde (1.0 mmol, 1.0 equiv.).[14]

-

Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14][16]

-

Workup: Upon completion, quench the reaction with 1.0 M H₂SO₄. Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[14][15]

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, containing the desired alkene and this compound oxide, can be purified by column chromatography on silica (B1680970) gel.[14][16] The less polar alkene will elute before the more polar TPPO.

Experimental Protocol: The Mitsunobu Reaction

This protocol describes a general procedure for the esterification of an alcohol.[8][17]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equiv.), the carboxylic acid (1.5 equiv.), and this compound (1.5 equiv.) in a suitable anhydrous solvent (e.g., THF, 10 volumes).[17]

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise, ensuring the internal temperature remains low.[8][17]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC indicates consumption of the starting material. The formation of a white precipitate (TPPO) is often an indication of reaction progress.[17]

-

Workup: Dilute the reaction mixture with ethyl acetate (B1210297) or dichloromethane. If a significant amount of TPPO has precipitated, it can be removed by filtration.[17]

-

Purification: Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.[17]

Experimental Protocol: The Staudinger Reduction

This protocol outlines the reduction of an organic azide to a primary amine.[11]

-

Reagent Preparation: To a solution of the organic azide (1.0 equiv.) in a suitable solvent (e.g., THF, ~0.1 M), add this compound (1.2-2.0 equiv.) and water (10.0 equiv.) at room temperature.[11]

-

Reaction: Heat the reaction mixture (e.g., to 65 °C) and stir for several hours (e.g., 6 hours) until the azide is consumed, as monitored by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).[11]

-

Workup: Allow the mixture to cool to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.[11]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography or crystallization. The TPPO byproduct is often removed during this process.[11]

Applications in Drug Development and Research

The reliability, predictability, and mild conditions of reactions involving this compound make it an invaluable tool for medicinal chemists and drug development professionals.[18][19]

-

Complex Molecule Synthesis: The Wittig reaction is fundamental to the construction of complex organic molecules containing carbon-carbon double bonds, a common structural motif in natural products and active pharmaceutical ingredients (APIs).[19][20]

-

Stereochemical Control: The Mitsunobu reaction is widely employed for the inversion of stereocenters, a critical step in the asymmetric synthesis of chiral drug molecules where specific stereoisomers are required for biological activity.[7][18]

-

Functional Group Interconversion: The Staudinger and Appel reactions provide mild and selective methods for introducing key functional groups (amines and halides, respectively), which are essential for building molecular diversity and for late-stage functionalization in drug discovery programs.[7][21]

-

Ligand in Catalysis: Beyond its role as a reagent, PPh₃ is a ubiquitous ligand in transition-metal catalysis (e.g., in Suzuki, Heck, and hydroformylation reactions), which are workhorse transformations in the pharmaceutical and fine chemical industries.[2][19]

-

Mitochondria-Targeting Drugs: The lipophilic cationic nature of the triphenylphosphonium group has been exploited to target therapeutic agents to mitochondria, opening new avenues for cancer therapy.[22]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 3. This compound [commonorganicchemistry.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. bdmaee.net [bdmaee.net]

- 7. nbinno.com [nbinno.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. This compound [organic-chemistry.org]

- 11. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Staudinger Reaction [organic-chemistry.org]

- 14. sciepub.com [sciepub.com]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Page loading... [wap.guidechem.com]

- 19. atamankimya.com [atamankimya.com]

- 20. byjus.com [byjus.com]

- 21. From Lab to Industry: What are Triphenyl Phosphine Applications in Manufacturing? - Knowledge [allgreenchems.com]

- 22. Application Prospects of this compound-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Triphenylphosphine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (PPh₃) is a remarkably versatile and widely utilized reagent in organic synthesis. Its unique electronic and steric properties enable it to participate in a diverse array of chemical transformations, acting as a nucleophile, a reducing agent, and a crucial ligand in transition metal catalysis. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in several key synthetic reactions, including the Wittig, Staudinger, and Mitsunobu reactions, as well as its pivotal role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data on reaction performance, and visual representations of reaction pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a commercially available, air-stable, and relatively inexpensive organophosphorus compound. Its phosphorus atom possesses a lone pair of electrons, making it a moderately strong nucleophile and a soft Lewis base. Furthermore, the three phenyl groups surrounding the phosphorus center impart significant steric bulk and influence its electronic properties. A key thermodynamic driving force in many reactions involving this compound is the formation of the highly stable this compound oxide (Ph₃P=O), which possesses a strong phosphorus-oxygen double bond. This inherent stability often dictates the direction and feasibility of the reactions in which it participates. This guide will delve into the mechanistic intricacies of this compound's action in several cornerstone reactions of modern organic synthesis.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), which is typically generated in situ from the corresponding phosphonium (B103445) salt and a strong base. This compound is the most common phosphine (B1218219) used to prepare these ylides.

Mechanism of Action

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, leading to a four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and this compound oxide.[1]

The overall workflow can be visualized as follows:

Quantitative Data

The yield and stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide, the carbonyl compound, and the reaction conditions. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) generally lead to the formation of (E)-alkenes, while non-stabilized ylides tend to favor the formation of (Z)-alkenes.

Table 1: Yields and Stereoselectivity in a One-Pot Aqueous Wittig Reaction [3]

| Aldehyde (R¹CHO) | Alkyl Halide (R²CH₂X) | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | Methyl bromoacetate | Methyl cinnamate | 46.5 (87.0) | 95.5:4.5 |

| 4-Methoxybenzaldehyde | Methyl bromoacetate | Methyl 4-methoxycinnamate | 54.9 (87.0) | 99.8:0.2 |

| 2-Thiophenecarboxaldehyde | Methyl bromoacetate | Methyl 3-(2-thienyl)acrylate | 55.8 (90.5) | 93.1:6.9 |

| Benzaldehyde | Bromoacetonitrile | Cinnamonitrile | 56.9 (86.1) | 58.8:41.2 |

Yields in parentheses are based on consumed starting material.

Experimental Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol describes the synthesis of an alkene via the Wittig reaction.

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Water (H₂O)

Procedure:

-

In a suitable flask, combine 9-anthraldehyde (e.g., 0.300 g) and benzyltriphenylphosphonium chloride (e.g., 0.480 g).

-

Add dichloromethane (e.g., 3 mL) and stir to dissolve the aldehyde.

-

Add a small amount of water (e.g., 1 mL).

-

While stirring vigorously, add 50% sodium hydroxide solution (e.g., 0.65 mL) dropwise.

-

Continue to stir the biphasic mixture vigorously for a minimum of 10 minutes.

-

Work-up: Dilute the reaction mixture with dichloromethane (e.g., 5 mL) and water (e.g., 12 mL). Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the aqueous layer with additional dichloromethane.

-

Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from 1-propanol to remove the this compound oxide byproduct.

The Staudinger Reaction: A Mild Route to Amines

The Staudinger reaction, first reported by Hermann Staudinger in 1919, provides a mild and efficient method for the reduction of azides to primary amines.[4][5] This transformation is highly valued for its chemoselectivity, as it does not affect many other functional groups that are sensitive to more conventional reducing agents.

Mechanism of Action

The reaction proceeds through the initial nucleophilic attack of this compound on the terminal nitrogen atom of the azide (B81097), forming a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to form an iminophosphorane (aza-ylide). Subsequent hydrolysis of the iminophosphorane yields the primary amine and this compound oxide.[5][6]

Quantitative Data

The Staudinger reaction is known for its high to quantitative yields across a broad range of substrates. The reaction is generally very clean, with the primary challenge being the removal of the this compound oxide byproduct.

Table 2: Yields of Amines from the Staudinger Reduction of Various Azides [7]

| Substrate (Azide) | Product (Amine) | Yield (%) |

| Methyl 4-azidobenzoate | Methyl 4-aminobenzoate | >99 |

| 4-Azidoanisole | 4-Methoxyaniline | 96 |

| 1-Azido-4-nitrobenzene | 4-Nitroaniline | 98 |

| 1-Azido-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)aniline | 97 |

| 1-Azido-2,4,6-trimethylbenzene | 2,4,6-Trimethylaniline | 95 |

| Benzyl azide | Benzylamine | 92 |

| (Azidomethyl)cyclohexane | (Cyclohexylmethyl)amine | 90 |

Experimental Protocol: General Procedure for Staudinger Reduction

This protocol provides a general method for the reduction of an organic azide to the corresponding primary amine.[4]

Materials:

-

Organic azide

-

This compound (PPh₃)

-

Tetrahydrofuran (B95107) (THF) or other suitable solvent

-

Water (H₂O)

Procedure:

-

Dissolve the organic azide (1.0 equivalent) in THF.

-

Add this compound (1.1-1.5 equivalents) to the solution at room temperature. The reaction is often exothermic, and evolution of nitrogen gas may be observed.

-

After the initial reaction subsides (as indicated by the cessation of gas evolution), add water (5-10 equivalents) to the reaction mixture.

-

Stir the reaction mixture until the hydrolysis of the iminophosphorane is complete (this can be monitored by techniques such as TLC or LC-MS).

-

Work-up: Remove the solvent under reduced pressure. The crude product can be purified by chromatography to separate the amine from this compound oxide. Alternatively, acid-base extraction can be employed to isolate the amine product.

The Mitsunobu Reaction: Stereospecific Functional Group Interconversion

The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of primary and secondary alcohols to a wide variety of other functional groups, including esters, ethers, azides, and thioethers. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules. The reaction typically employs this compound and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism of Action

The mechanism of the Mitsunobu reaction is complex and involves several intermediates. It is initiated by the nucleophilic attack of this compound on the azodicarboxylate, forming a betaine (B1666868) intermediate. This betaine then deprotonates the acidic nucleophile (e.g., a carboxylic acid). The resulting alcohol attacks the activated phosphonium species, leading to the formation of an oxyphosphonium salt, which is a good leaving group. Finally, the conjugate base of the acidic nucleophile displaces the oxyphosphonium group via an Sₙ2 reaction, resulting in the desired product with inverted stereochemistry and the formation of this compound oxide and the dialkyl hydrazinedicarboxylate.

Quantitative Data

The success of the Mitsunobu reaction is dependent on the pKa of the nucleophile, which should generally be 15 or lower. The reaction is widely applicable and often provides good to excellent yields, even with sterically hindered substrates.

Table 3: Yields for the Mitsunobu Reaction with Various Alcohols and Nucleophiles

| Alcohol | Nucleophile | Product | Yield (%) |

| 1,3-Cyclohexanedione | 1,3-Dibromopropane | Spirocyclic ether | 83 |

| Diol | Dibromo dione (B5365651) derivative | Dibrominated pyrrole (B145914) derivative | 80 |

| Alcohol | Nicotinic acid | Nicotinate ester | 76 |

| Diastereomeric alcohol | - | Bicyclic product (intramolecular) | 92 |

| Secondary alcohol | - | Tricyclic product (intramolecular) | 74 |

| Sterically hindered alcohol | p-Nitrobenzoic acid | Inverted ester | 43 |

Experimental Protocol: General Procedure for the Mitsunobu Reaction

This protocol outlines a general procedure for the esterification of an alcohol with a carboxylic acid using the Mitsunobu reaction.

Materials:

-

Alcohol

-

Carboxylic acid (or other suitable nucleophile)

-

This compound (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

-